molecular formula C7H5ClN2OS B1271669 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 62773-09-5

7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No. B1271669
CAS RN: 62773-09-5
M. Wt: 200.65 g/mol
InChI Key: WANAHALOOUKFKI-UHFFFAOYSA-N
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Description

The compound 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic organic compound that belongs to the class of thiazolopyrimidines. These compounds are of significant interest due to their potential biological and pharmacological properties, including antimicrobial, anticancer, and anti-HIV activities . The structure of such compounds typically features a thiazole ring fused to a pyrimidine ring, which can be further substituted with various functional groups to modulate their chemical and biological properties.

Synthesis Analysis

The synthesis of thiazolopyrimidin-5-one derivatives often involves the reaction of precursor molecules such as amino-thiadiazoles, thiobarbituric acid derivatives, or chloroacetyl chloride with various reagents under controlled conditions . For instance, the serendipitous synthesis of a closely related compound, 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one, was achieved using POCl3 and a thiobarbituric acid derivative, yielding a 40% yield . Another method includes the reaction of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with tert-butyl hypochlorite and molecular bromine .

Molecular Structure Analysis

The molecular structure of thiazolopyrimidin-5-one derivatives is characterized using various spectroscopic techniques such as NMR, FT-IR, and UV-Vis spectroscopy . Single crystal X-ray diffraction is also employed to determine the precise arrangement of atoms within the crystal lattice, as seen in the case of the 7-chloro derivative, which crystallizes in the P-1 triclinic space group . Quantum chemical calculations, including density functional theory (DFT), are used to predict molecular properties and reactivity .

Chemical Reactions Analysis

Thiazolopyrimidin-5-one derivatives undergo a variety of chemical reactions, including cyclocondensation, displacement of bromo substituents, and chemoselective reactions . The reactivity of these compounds can be further explored through transformations such as the replacement of chlorine atoms with different amines or the synthesis of various substituted derivatives with potential biological activities 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidin-5-one derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and stability, which are important for their potential application as pharmaceutical agents. The chemical properties, such as reactivity and selectivity in chemical reactions, are crucial for the synthesis of more complex derivatives with enhanced biological activities .

Scientific Research Applications

Synthesis and Characterization

  • Microwave Irradiation Synthesis : This compound is used in the efficient synthesis of new thiazolopyrimidinones under microwave irradiation, showcasing its utility in the production of bioactive compounds (Djekou et al., 2006).
  • Physicochemical Characterization : The thiazolopyrimidine derivative was serendipitously obtained and characterized using various techniques like NMR, UV-Vis, and FTIR spectroscopy. This highlights its importance in the structural and chemical analysis of novel compounds (Carmona-Vargas et al., 2019).

Biological Applications

  • Antibacterial Properties : Derivatives of this compound have been synthesized and shown potential as antibacterial agents. This suggests its relevance in developing new antimicrobial therapies (Etemadi et al., 2016).
  • Antitubercular Activities : Certain derivatives of 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one have been shown to possess significant antitubercular activities, indicating their potential in tuberculosis treatment research (Cai et al., 2016).

Chemical Properties and Reactivity

  • Structural Modifications : Studies on this compound have focused on understanding how structural modifications affect its supramolecular aggregation. This is crucial for its application in material science and molecular design (Nagarajaiah & Begum, 2014).
  • Regioselective Synthesis : The compound is also used in the regioselective synthesis of thiazolopyrimidin-5-ones, which is important for the development of specific and targeted chemical compounds (Zhong et al., 2009).

Pharmacological Research

  • Antiproliferative and Cytotoxic Activities : Research into thiazolopyrimidine derivatives including 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has shown promising results in antiproliferative and cytotoxic activities, suggesting their potential in cancer therapy (Khalilpour et al., 2019).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H315-H318-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

7-(chloromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-4-5-3-6(11)10-1-2-12-7(10)9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANAHALOOUKFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CC(=O)N21)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366298
Record name 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

CAS RN

62773-09-5
Record name 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Synthesis routes and methods I

Procedure details

The intermediate 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one was prepared from 2-thiazolamine and ethyl 4-chloroacetoacetate by the procedure described in EXAMPLE 1. The m.p. was 132°-136° C., and the structure was confirmed by NMR and IR.
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Synthesis routes and methods II

Procedure details

A solution of 2-aminothiazole (5.0 g, 49.993 mmol) in polyphosphoric acid (40.0 g) was treated with ethyl chloroacetoacetate (11.176 g, 67.866 mmol) and heated at 110° C. for 5.0 h. The reaction mixture was cooled to room temperature and adjusted to pH 7 with 10% aq. NaOH. The solid formed was filtered and purified by column chromatography using ethyl acetate in dichloromethane as solvent to afford 2.6 g of the desired compound as a brown solid: 1H NMR (300 MHz, DMSO-d6) δ 4.59 (s, 2H), 6.41 (s, 1H), 7.56 (d, J=4.8 Hz, 1H), 8.03 (d, J=4.8 Hz, 1H); ESI-MS (m/z) 200.42 (M+H)+.
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